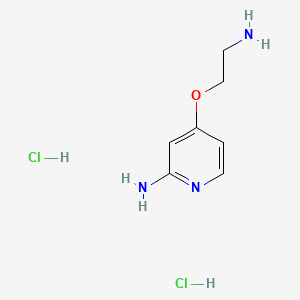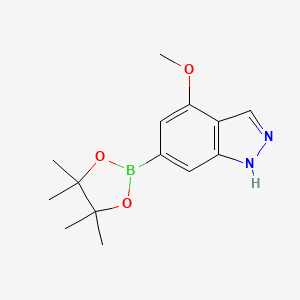
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is an organic compound with the molecular formula C10H12F3NO. It is known for its unique trifluoroethoxy group, which imparts distinct chemical properties. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine typically involves multiple steps. One common method starts with 2-nitrochlorobenzene as the raw material. The process includes O-alkylation, reduction, diazotization, acid hydrolysis, etherification, condensation, and hydrazinolysis . Each step requires specific reagents and conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the same steps as the laboratory synthesis but with adjustments to reaction times, temperatures, and reagent concentrations to suit large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield primary or secondary amines .
Aplicaciones Científicas De Investigación
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine involves its interaction with specific molecular targets. For example, as an intermediate in the synthesis of Silodosin, it targets the α1-adrenoceptor, which plays a role in smooth muscle contraction. The compound’s trifluoroethoxy group enhances its binding affinity and selectivity for the receptor .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,2,2-Trifluoroethoxy)ethanamine
- 2-(2,2,2-Trifluoroethoxy)phenoxyethanamine
- 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives
Uniqueness
2-(3-(2,2,2-Trifluoroethoxy)phenyl)ethanamine is unique due to its specific trifluoroethoxy group attached to the phenyl ring, which imparts distinct chemical properties and enhances its reactivity and binding affinity in various applications .
Propiedades
Fórmula molecular |
C10H12F3NO |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-[3-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO/c11-10(12,13)7-15-9-3-1-2-8(6-9)4-5-14/h1-3,6H,4-5,7,14H2 |
Clave InChI |
ONOCHPDMHCAHDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCC(F)(F)F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(2-Methoxy-3-pyridinyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13534414.png)



aminehydrochloride](/img/structure/B13534448.png)






